molecular formula C13H14N2O2 B12965339 3-(Benzylideneamino)-3-methylpiperidine-2,6-dione

3-(Benzylideneamino)-3-methylpiperidine-2,6-dione

Cat. No.: B12965339
M. Wt: 230.26 g/mol
InChI Key: PAZYLZVIUGXXPF-UHFFFAOYSA-N
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Description

3-(Benzylideneamino)-3-methylpiperidine-2,6-dione is an organic compound with a unique structure that includes a piperidine ring substituted with a benzylideneamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylideneamino)-3-methylpiperidine-2,6-dione typically involves the condensation of benzaldehyde with 3-methylpiperidine-2,6-dione. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylideneamino)-3-methylpiperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Benzyl-substituted piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzylideneamino)-3-methylpiperidine-2,6-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzylideneamino)-3-methylpiperidine-2,6-dione involves its interaction with specific molecular targets. The benzylideneamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzylideneamino)-3-methylpiperidine-2,6-dione: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

  • The presence of both a benzylideneamino group and a methyl group on the piperidine ring makes this compound unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-(benzylideneamino)-3-methylpiperidine-2,6-dione

InChI

InChI=1S/C13H14N2O2/c1-13(8-7-11(16)15-12(13)17)14-9-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,16,17)

InChI Key

PAZYLZVIUGXXPF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)NC1=O)N=CC2=CC=CC=C2

Origin of Product

United States

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